Home > Products > Screening Compounds P111900 > Dasatinib monohydrate
Dasatinib monohydrate - 863127-77-9

Dasatinib monohydrate

Catalog Number: EVT-287149
CAS Number: 863127-77-9
Molecular Formula: C22H28ClN7O3S
Molecular Weight: 506.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dasatinib is a potent and orally active small molecule inhibitor with a broad spectrum of targets, including BCR-ABL, c-KIT, platelet-derived growth factor receptor (PDGFR), and Src family kinases (SFKs)123678910. Initially developed for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), dasatinib has shown efficacy against a range of solid tumors and hematologic malignancies123678910. Its ability to inhibit multiple tyrosine kinases makes it a versatile agent in cancer therapy, with ongoing research exploring its full potential in various clinical settings.

Applications in Various Fields

Chronic Myeloid Leukemia and Acute Lymphoblastic Leukemia

Dasatinib is well-established in the treatment of CML and Ph+ ALL, particularly in cases resistant to prior therapies like imatinib10. It has been shown to be highly effective in these hematologic malignancies due to its potent inhibition of BCR-ABL kinase activity10.

Solid Tumors

In solid tumors, dasatinib is being explored for its efficacy in a wide variety of malignancies, including breast, prostate, and sarcomas12367. Phase I and II clinical trials have indicated that dasatinib is a safe and promising agent for treating metastatic solid tumors refractory to standard therapies1. For instance, dasatinib selectively inhibits the growth of basal-type/"triple-negative" breast cancer cell lines in vitro, providing a scientific rationale for its clinical development in treating aggressive subtypes of breast cancer2.

Prostate Cancer

Dasatinib has shown activity against cultured human prostate cancer cells, inhibiting cell adhesion, migration, and invasion at low nanomolar concentrations3. This suggests its potential as a therapeutic agent for metastatic prostate cancers with activated SFK and focal adhesion kinase signaling3.

Immunotherapy

In the context of immunotherapy, dasatinib acts as a pharmacologic on/off switch for CAR T cells, enabling control over CAR T cell function to reduce acute toxicity while preserving antitumor effects after drug withdrawal4. This unique application highlights dasatinib's role in enhancing the safety and efficacy of CAR T cell therapies.

Sarcomas

Dasatinib inhibits migration and invasion in diverse human sarcoma cell lines and induces apoptosis in bone sarcoma cells dependent on SRC kinase for survival7. These findings suggest that dasatin

Synthesis Analysis

The synthesis of dasatinib monohydrate involves several steps, primarily starting from 2-amino-N-(2-chloro-6-methylphenyl)-5-thiazole carboxamide and 4,6-dichloropyrimidine. The process can be summarized as follows:

  1. Reagents: The reaction typically employs coupling agents such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride and hydroxybenzotriazole for the formation of the dasatinib structure.
  2. Reaction Conditions: The reaction is carried out under controlled conditions, often in anhydrous solvents like dimethylformamide.
  3. Purification: Following synthesis, the product undergoes purification steps including filtration and washing with a mixture of alcohol and water to remove impurities.
  4. Crystallization: The final product is crystallized from a suitable solvent to yield dasatinib monohydrate, characterized by high purity levels exceeding 99.5% w/w .

This synthesis method has been optimized to yield higher quantities (greater than 92%) while minimizing side products and impurities, making it suitable for industrial applications.

Molecular Structure Analysis

Dasatinib monohydrate has a complex molecular structure characterized by its molecular formula C22H26Cl2N4O2SH2OC_{22}H_{26}Cl_{2}N_{4}O_{2}S\cdot H_{2}O. Key features include:

  • Core Structure: The compound features a thiazole ring fused with a pyrimidine moiety, which is critical for its biological activity.
  • Functional Groups: It contains multiple chlorine atoms and an amine group that contribute to its reactivity and binding properties.
  • Hydration: The presence of water molecules in the monohydrate form affects its solubility and stability profile, which can be analyzed using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) .

The XRPD pattern provides unique fingerprints for characterizing the crystalline form, while DSC helps in understanding thermal properties.

Chemical Reactions Analysis

Dasatinib monohydrate participates in various chemical reactions, primarily through:

  • Esterification: Dasatinib can react with different carboxylic acids to form ester derivatives, which may enhance its pharmacological properties or alter its solubility characteristics .
  • Hydrolysis: In aqueous environments, dasatinib may undergo hydrolysis, particularly in acidic or basic conditions, affecting its stability and bioavailability .
  • Drug Interaction Studies: Research indicates that dasatinib's solubility is pH-dependent, leading to variations in absorption when co-administered with proton pump inhibitors .

These reactions are crucial for developing new formulations that improve the drug's efficacy and reduce variability in patient responses.

Mechanism of Action

Dasatinib exerts its pharmacological effects primarily through the inhibition of specific tyrosine kinases involved in cancer cell signaling pathways. The mechanism can be detailed as follows:

  1. Target Kinases: It inhibits BCR-ABL fusion protein (a product of the Philadelphia chromosome) and several SRC family kinases.
  2. Binding Affinity: Dasatinib binds to the ATP-binding site of these kinases, preventing substrate phosphorylation which is essential for kinase activation.
  3. Cellular Effects: This inhibition leads to reduced cell proliferation and increased apoptosis in malignant cells .

The effectiveness of dasatinib has been demonstrated through various clinical trials, showcasing significant improvements in patient outcomes.

Physical and Chemical Properties Analysis

Dasatinib monohydrate exhibits several notable physical and chemical properties:

  • Solubility: Its solubility is pH-dependent; it shows improved solubility in acidic conditions compared to neutral or basic environments.
  • Stability: The monohydrate form is more stable than its anhydrate counterpart due to the presence of water molecules that help maintain crystalline integrity.
  • Melting Point: The melting point can vary based on hydration levels but generally falls within a specific range indicative of purity .

Characterization techniques such as scanning electron microscopy and Fourier-transform infrared spectroscopy are often employed to analyze these properties.

Applications

Dasatinib monohydrate has significant applications in both clinical settings and research:

  • Cancer Treatment: It is primarily used for treating chronic myeloid leukemia and acute lymphoblastic leukemia resistant to other therapies.
  • Research Tool: Dasatinib serves as a valuable tool in research settings for studying tyrosine kinase signaling pathways and developing new therapeutic strategies against various cancers.
  • Formulation Development: Ongoing research aims to improve its bioavailability through novel formulations like amorphous solid dispersions .
Introduction to Dasatinib Monohydrate

Chemical Definition and Hydration States: Monohydrate vs. Anhydrous Forms

Dasatinib monohydrate is a hydrate form of the tyrosine kinase inhibitor dasatinib, chemically designated as N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide monohydrate. Its molecular formula is C₂₂H₂₆ClN₇O₂S·H₂O, with a molecular weight of 506.02 g/mol and a CAS Registry Number of 863127-77-9 [1]. This crystalline solid contains one molecule of water per molecule of dasatinib, resulting in distinct physicochemical properties compared to its anhydrous counterpart.

The monohydrate form exhibits superior pharmaceutical properties due to its crystalline structure. X-ray powder diffraction (XRPD) analysis reveals characteristic peaks at 2θ angles of 9.4°, 18.9°, and 23.7°, serving as analytical markers for polymorph identification [2]. Thermal analysis shows an endothermic peak at approximately 123°C corresponding to water loss, as confirmed by differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) [2]. These properties contribute to enhanced stability and bioavailability, addressing limitations of earlier amorphous or anhydrous forms, such as hygroscopicity and erratic dissolution profiles [2].

Table 1: Comparative Analysis of Dasatinib Hydration States

CharacteristicMonohydrate FormAnhydrous Form
Chemical CompositionC₂₂H₂₆ClN₇O₂S·H₂OC₂₂H₂₆ClN₇O₂S
Crystalline StructureDefined XRPD peaks at 9.4°, 18.9°, 23.7° [2]Variable/less stable polymorphs
Thermal BehaviorEndothermic peak at ~123°C (water loss) [2]No dehydration endotherm
StabilityHigh physicochemical stabilityProne to hydration/dehydration issues
Clinical RelevancePreferred formulation in therapeutics [1]Not used in commercial products

Nomenclature distinctions are critical: "Dasatinib" refers to the monohydrate in United States Adopted Name (USAN) conventions, while the International Nonproprietary Name (INN) denotes the anhydrous compound [1]. This regulatory distinction underscores the monohydrate's dominance in clinical applications due to its optimized performance in solid dosage forms.

Historical Development and Patent Landscape

Dasatinib was developed through a collaboration between Bristol-Myers Squibb and Otsuka Pharmaceutical, with key contributions from research scientist Jagabandhu Das, who resolved critical medicinal chemistry challenges during its synthesis [7]. The compound emerged as a therapeutic candidate following imatinib resistance in chronic myeloid leukemia, with its monohydrate form specifically engineered to overcome physicochemical limitations of earlier formulations.

The European Patent EP1711481, granted in February 2005 and expiring in February 2025, represents the cornerstone intellectual property protecting the monohydrate crystalline form [2]. This patent detailed a recrystallization process using solvents like dimethylacetamide or tetrahydrofuran, followed by controlled hydration to yield the monohydrate polymorph. Key claims focused on:

  • XRPD patterns defining the crystalline structure
  • DSC endotherms characterizing dehydration behavior
  • Solvent systems and hydration conditions (40–60% relative humidity) for reproducible synthesis [2]

The patent faced intense opposition from generic manufacturers who cited insufficient disclosure and lack of inventive step. However, the European Patent Office upheld its validity based on:

  • Non-obviousness: Prior art (including base compound patent EP1169038) did not disclose crystalline forms or their advantages.
  • Unexpected benefits: Demonstrated superior bioavailability and stability compared to amorphous forms.
  • Adequate description: Detailed experimental protocols enabled reproducibility [2].

Table 2: Key Patents in Dasatinib Monohydrate Development

Patent NumberFiling DateStatusPrimary ScopeStrategic Impact
EP1711481February 2005Expired Feb 2025Crystalline monohydrate form [2]Blocked generic competition until expiration
EP1169038Prior to 2005Revoked 2017Base compound (anhydrous dasatinib) [2]Limited protection due to revocation
EP2918584A1Circa 2014Valid until 2035Novel synthesis intermediates [2]Provides secondary barrier against generics

Supplementary Protection Certificates (SPCs) extended market exclusivity until November 2021, with pediatric extensions delaying generic entry until 2023 in some jurisdictions [2]. The patent landscape demonstrates strategic "evergreening" through formulation patents like EP1711481, which outlived the revoked base compound patent (EP1169038) by eight years [2]. This approach highlights the commercial importance of polymorph patents in preserving revenue streams for oncology therapeutics.

Therapeutic Significance in Hematologic Malignancies

Dasatinib monohydrate is clinically approved for Philadelphia chromosome-positive (Ph+) leukemias, acting as a multi-targeted tyrosine kinase inhibitor with 325-fold greater potency against BCR-ABL than imatinib [5]. Its therapeutic mechanism involves:

  • BCR-ABL Inhibition: Directly binds the ATP-binding site of both wild-type and imatinib-resistant BCR-ABL mutants (except T315I).
  • SRC-Family Kinase Blockade: Potently inhibits SRC, LCK, FYN, and other SRC-related kinases at sub-nanomolar concentrations [3].
  • Additional Targets: Suppresses c-KIT, platelet-derived growth factor receptor (PDGFR), and ephrin receptors involved in oncogenic signaling [5] [7].

This multi-kinase inhibition disrupts downstream pathways (RAS/RAF/MAPK, MYC, STAT) that drive leukemogenesis, inducing cell cycle arrest at the G1/S transition and promoting apoptosis in malignant cells [5].

Dasatinib monohydrate's clinical efficacy spans multiple phases of Ph+ leukemias:

  • Chronic Myeloid Leukemia (Chronic Phase): In newly diagnosed patients, dasatinib achieved major molecular response rates of 59% at 24 months versus 43% for imatinib, establishing it as a first-line therapy [5].
  • Accelerated/Blast Phase CML: For imatinib-resistant patients, dasatinib monohydrate produced major hematologic responses in 31/44 (70%) and major cytogenetic responses in 11/44 (25%) in phase I trials [5].
  • Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia: Combined with chemotherapy, dasatinib improves outcomes in lymphoid blast crisis and relapsed/refractory disease [7].

Table 3: Clinical Trial Outcomes for Dasatinib Monohydrate in Hematologic Malignancies

Patient PopulationStudy PhaseResponse MetricsKey Findings
Newly Diagnosed Chronic Phase CMLIIIMajor Molecular Response (MMR) at 24 months59% MMR rate (vs. 43% for imatinib) [5]
Imatinib-Resistant Chronic Phase CMLIIComplete Hematologic Response (CHR)37/40 patients (92.5%) achieved CHR [5]
Accelerated Phase CMLIIMajor Hematologic Response (MaHR)31/44 patients (70%) achieved MaHR [5]
Lymphoid Blast Crisis CML/Ph+ ALLI/IIDuration of ResponseMedian response duration <6 months [5]

Pharmacokinetic advantages of the monohydrate form contribute to these outcomes. Despite a plasma half-life of 3–5 hours, its optimized dissolution profile ensures sustained target coverage due to high binding affinity to BCR-ABL [7]. Additionally, dasatinib monohydrate demonstrates unique immunomodulatory effects, including expansion of effector CD4+ T cells and natural killer cells, which may enhance antileukemic activity [5].

Research continues to address resistance mechanisms, particularly the T315I mutation. Investigations focus on combining dasatinib with agents like histone deacetylase inhibitors (e.g., suberoylanilide hydroxamic acid) or omacetaxine, which eliminate leukemia stem cells resistant to tyrosine kinase inhibitors alone [5]. These approaches aim to extend dasatinib monohydrate's therapeutic utility in advanced hematologic malignancies.

Properties

CAS Number

863127-77-9

Product Name

Dasatinib monohydrate

IUPAC Name

N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide;hydrate

Molecular Formula

C22H28ClN7O3S

Molecular Weight

506.0 g/mol

InChI

InChI=1S/C22H26ClN7O2S.H2O/c1-14-4-3-5-16(23)20(14)28-21(32)17-13-24-22(33-17)27-18-12-19(26-15(2)25-18)30-8-6-29(7-9-30)10-11-31;/h3-5,12-13,31H,6-11H2,1-2H3,(H,28,32)(H,24,25,26,27);1H2

InChI Key

XHXFZZNHDVTMLI-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO.O

Solubility

1.28e-02 g/L

Synonyms

(18F)-N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide
354825, BMS
BMS 354825
BMS-354825
BMS354825
dasatinib
N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide
Sprycel

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO.O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.